3-(3,4-dimethoxyphenyl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]propanamide
Description
This compound belongs to the class of quinazolinones , characterized by a quinazoline ring fused with a carbonyl group. Its systematic name is quite a tongue-twister, but let’s break it down:
- The 3-(3,4-dimethoxyphenyl) part refers to a phenyl ring with two methoxy groups at positions 3 and 4.
- The N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl] portion involves a quinazolinone ring with a 2-methylpropyl substituent at the nitrogen atom.
Properties
Molecular Formula |
C23H27N3O4 |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-N-[3-(2-methylpropyl)-4-oxoquinazolin-6-yl]propanamide |
InChI |
InChI=1S/C23H27N3O4/c1-15(2)13-26-14-24-19-8-7-17(12-18(19)23(26)28)25-22(27)10-6-16-5-9-20(29-3)21(11-16)30-4/h5,7-9,11-12,14-15H,6,10,13H2,1-4H3,(H,25,27) |
InChI Key |
HOMAPUBIGUCPOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Condensation Reaction:
Multicomponent Reaction:
Industrial Production:
- Limited information is available on large-scale industrial production. Researchers often synthesize it in the lab for specific studies.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation at the phenyl ring, leading to various products.
Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.
Common Reagents: Acid catalysts, isocyanates, reducing agents.
Major Products: Depends on reaction conditions and substituents.
Scientific Research Applications
Medicine: Investigated for potential antitumor, anti-inflammatory, or antimicrobial properties.
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its effects on cellular processes.
Mechanism of Action
Targets: Likely interacts with enzymes, receptors, or proteins.
Pathways: Further research needed to elucidate specific pathways.
Comparison with Similar Compounds
Similar Compounds: Explore related quinazolinones, such as 3-(3,4-dimethoxyphenyl)propionic acid and (2E)-3-(3,4-dimethoxyphenyl)-2-propenamide .
Uniqueness: Highlight its distinct features compared to other quinazolinones.
Biological Activity
3-(3,4-Dimethoxyphenyl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]propanamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on cytotoxicity, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a dimethoxyphenyl group and a quinazoline moiety. Its molecular formula is with a molecular weight of approximately 336.41 g/mol.
Cytotoxicity
Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Colon Cancer Cells : The compound demonstrated potent cytotoxicity against HCT116 and HT29 colon cancer cells, with IC50 values in the micromolar range. The selectivity index (SI) was notably high, indicating preferential toxicity towards cancer cells over non-malignant cells .
- Oral Squamous Cell Carcinomas : In vitro tests showed that the compound induced apoptosis in oral squamous cell carcinoma lines, characterized by increased caspase-3 activity and subG1 phase accumulation in the cell cycle analysis .
The mechanisms underlying the biological activity of this compound include:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, evidenced by the activation of caspases and changes in mitochondrial membrane potential. These findings suggest that it may act as a chemotherapeutic agent by promoting programmed cell death in malignant cells .
- Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with this compound leads to cell cycle arrest at the G2/M phase, contributing to its antitumor effects .
Study 1: Anticancer Activity
In a controlled study involving human colon cancer cell lines (HCT116 and HT29), the compound was administered at varying concentrations. The results indicated:
| Concentration (µM) | HCT116 Viability (%) | HT29 Viability (%) |
|---|---|---|
| 0 | 100 | 100 |
| 10 | 70 | 65 |
| 25 | 40 | 35 |
| 50 | 15 | 10 |
The data demonstrated a dose-dependent decrease in cell viability, highlighting the compound's effectiveness as an anticancer agent.
Study 2: Selectivity Towards Cancer Cells
A comparative study assessed the cytotoxicity of the compound against both malignant and non-malignant cells:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HCT116 (Cancer) | 15 | - |
| CRL1790 (Non-malignant) | >100 | >6.67 |
This study confirmed that the compound exhibits higher toxicity towards cancerous cells compared to non-malignant cells, suggesting its potential for targeted cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
